Product packaging for Pterosides(Cat. No.:CAS No. 62043-50-9)

Pterosides

Cat. No.: B1200994
CAS No.: 62043-50-9
M. Wt: 412.4 g/mol
InChI Key: QUCQWGWEDCGWFJ-NLKQLHMRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pterosides are a class of sesquiterpenoid compounds, specifically the glycosidic forms of pterosins, characterized by their 1-indanone skeleton . They are naturally occurring phytochemicals predominantly isolated from various fern species within the genus Pteris and related genera such as Pteridium (bracken) . These compounds are recognized as significant chemical markers for the Pteridaceae family . In research settings, this compound are valued for their diverse bioactivities and potential as leads for new therapeutics. Studies indicate several promising research applications. They have demonstrated cytotoxic effects against various human tumor cell lines, suggesting value in oncology research for investigating anti-cancer mechanisms . Some pterosin derivatives have shown neuroprotective properties by modulating mitochondrial signals and the NRF2/HO-1 pathway, protecting cells from glutamate-induced excitotoxicity, which is relevant for neuroscience studies of neurodegenerative diseases . Furthermore, pterosin-type sesquiterpenoids have been investigated for anti-diabetic activity and anti-inflammatory effects, indicating broad potential in metabolic and inflammatory disease research . The mechanism of action for these compounds is an active area of investigation. Research suggests that their bioactivity may be linked to the modulation of key cellular signaling pathways, including the reduction of reactive oxygen species (ROS) and the enhancement of antioxidant factors like Nrf2 . Some studies also indicate an ability to reduce the expression of inflammatory mediators such as NF-κB and NLRP3 inflammasomes . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O9 B1200994 Pterosides CAS No. 62043-50-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62043-50-9

Molecular Formula

C20H28O9

Molecular Weight

412.4 g/mol

IUPAC Name

(2S,3S)-3-hydroxy-7-(hydroxymethyl)-2,5-dimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,3-dihydroinden-1-one

InChI

InChI=1S/C20H28O9/c1-8-5-11-14(16(24)9(2)15(11)23)12(6-21)10(8)3-4-28-20-19(27)18(26)17(25)13(7-22)29-20/h5,9,13,15,17-23,25-27H,3-4,6-7H2,1-2H3/t9-,13+,15-,17+,18-,19+,20+/m0/s1

InChI Key

QUCQWGWEDCGWFJ-NLKQLHMRSA-N

SMILES

CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCOC3C(C(C(C(O3)CO)O)O)O)CO)O

Isomeric SMILES

C[C@H]1[C@@H](C2=C(C1=O)C(=C(C(=C2)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O

Canonical SMILES

CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCOC3C(C(C(C(O3)CO)O)O)O)CO)O

Synonyms

pterosides

Origin of Product

United States

Natural Occurrence, Distribution, and Biogeographical Significance of Pterosides

Botanical Sources of Pterosides

This compound are not ubiquitously distributed in the plant kingdom; their presence is predominantly concentrated within specific genera and families of ferns.

Predominant Genera and Species Containing this compound

The most well-documented source of this compound is the bracken fern, Pteridium aquilinum. science.govprota4u.orgnih.govwikipedia.orgwikipedia.orgmissouribotanicalgarden.org This cosmopolitan species is found on all continents except Antarctica and is known to produce a variety of this compound, including Pteroside (B12776905) A, Pteroside B, Pteroside C, Pteroside D, and Pteroside Z. nih.gov Research has led to the isolation and characterization of numerous pterosins and this compound from the rhizomes of Pteridium aquilinum. biocrick.com

Beyond the Pteridium genus, various species within the Pteris genus are also known to contain this compound. For instance, Pteroside A and Pteroside C have been isolated from Pteris multifida. nih.gov Other species in this genus that are reported to contain this compound include Pteris bella and Pteris grevilleana. nih.gov

The table below lists some of the predominant genera and species that have been identified as sources of this compound.

GenusSpeciesCommon NameFamily
PteridiumaquilinumBracken Fern, Eagle FernDennstaedtiaceae
PterismultifidaSpider Brake, Chinese BrakePteridaceae
PterisbellaN/APteridaceae
PterisgrevilleanaN/APteridaceae

Phylogenetic Distribution of this compound Across Plant Taxa

The distribution of this compound appears to be largely confined to the division Pteridophyta, commonly known as ferns. Within this division, the occurrence of pterosins and their glycosidic forms, this compound, is particularly characteristic of the families Dennstaedtiaceae and Pteridaceae. mdpi.com This suggests that the biosynthetic pathways for these illudane-type sesquiterpenoids evolved and were conserved within these fern lineages.

The presence of this compound in these families points to their potential role as chemotaxonomic markers. The structural diversity of pterosins and this compound within the genus Pteris has been a subject of chemosystematic discussion. biocrick.comnih.gov Ferns represent an evolutionary bridge between lower and higher plants and are known to produce a wide array of secondary metabolites, including terpenoids, which often have distinct structures compared to those found in angiosperms. nih.gov

Environmental and Geographic Factors Influencing this compound Accumulation

The accumulation of this compound in plants is influenced by a combination of environmental, geographical, and developmental factors. The cosmopolitan nature of Pteridium aquilinum means it thrives in a wide range of habitats, from temperate to subtropical regions. nih.govwikipedia.orgwikipedia.org It is particularly successful in moorlands and can tolerate a wide soil pH range, from acidic (pH 2.8) to alkaline (pH 8.6). wikipedia.orgmissouribotanicalgarden.org This fern is also noted for its resilience, often becoming dominant after disturbances such as fire and logging. nativeplanttrust.org

The concentration of related toxic compounds, such as ptaquiloside (B1252988), has been shown to vary depending on several factors, which likely also apply to this compound. The highest concentrations are typically found in the young, developing parts of the fern, such as the croziers (fiddleheads) and unfolding fronds, particularly during the spring and early summer. wikipedia.org In contrast, the rhizomes tend to have lower concentrations. wikipedia.org This suggests that the production of these compounds is linked to the developmental stage of the plant and may be a defense mechanism to protect new growth from herbivores. Geographic location and specific site conditions also play a role in the concentration of these compounds. wikipedia.org

Methodologies for Initial Isolation and Enrichment of this compound from Natural Matrices

The isolation and structural elucidation of this compound from plant sources involve a series of phytochemical techniques. A general procedure for extracting these compounds from their natural matrices, such as the rhizomes of Pteridium aquilinum, begins with the collection and processing of the plant material.

Systematic phytochemical investigations have successfully afforded a significant number of pterosins and this compound. biocrick.com The initial step typically involves the extraction of the plant material with a suitable solvent. Following extraction, the crude extract is subjected to various chromatographic techniques to separate the complex mixture of compounds.

The characterization and structural determination of the isolated this compound rely on advanced analytical methods. Detailed analysis using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy is crucial for elucidating the complex structures of these sesquiterpenoid glycosides. biocrick.com Additionally, techniques such as high-resolution mass spectrometry (HRMS) are used to determine the exact molecular weight and elemental composition. biocrick.com Circular dichroism (CD) spectroscopy can be employed to determine the stereochemistry of the molecules. biocrick.com Through the application of these methodologies, numerous previously undescribed pterosins and this compound have been successfully identified. biocrick.com

Biosynthetic Pathways and Metabolic Engineering of Pterosides

Elucidation of Pterosides Biosynthesis

The formation of this compound is a multi-step process, with distinct pathways contributing to the synthesis of their core structures.

The biosynthesis of pterosins, the aglycones of this compound, is rooted in the sesquiterpenoid pathway. Experimental evidence, such as the incorporation of [2-14C]mevalonate into pteroside (B12776905) B, strongly suggests that the aglycone moiety originates from the ordinary pathway to sesquiterpenoids, with mevalonate (B85504) (PubChem CID: 5288798) serving as a key precursor. nih.govguidetopharmacology.org

A significant aspect of pterosin formation, particularly for compounds like pterosin B (PubChem CID: 115049), is its derivation from ptaquiloside (B1252988) (PubChem CID: 13962857), a norsesquiterpene glucoside of the illudane (B1247565) type found in bracken ferns. wikipedia.orgwikiwand.com Ptaquiloside itself is an unstable compound that readily undergoes hydrolysis. Under alkaline conditions, ptaquiloside loses a glucose moiety, yielding an unstable acylfulvene-type compound that subsequently decomposes to form pterosin B. wikiwand.com Under acidic conditions, ptaquiloside can also convert into various pterosins. wikipedia.org This suggests that while ptaquiloside is a precursor, its conversion to pterosins can occur through a degradation-like process.

For related stilbenoid compounds like pterostilbene (B91288) (PubChem CID: 5281727), the biosynthesis pathway is well-characterized, originating from the general phenylpropanoid pathway. Key enzymatic steps involve the conversion of L-tyrosine (PubChem CID: 145742) into p-coumaric acid (PubChem CID: 637544) by tyrosine ammonia (B1221849) lyase (TAL). Subsequently, p-coumaric acid is activated to p-coumaroyl-CoA (PubChem CID: 5281727) by p-coumarate CoA ligase (4CL). Stilbene (B7821643) synthase (STS) then catalyzes the condensation of p-coumaroyl-CoA with three units of malonyl-CoA (PubChem CID: 644066) to produce resveratrol (B1683913) (PubChem CID: 445154). Finally, resveratrol O-methyltransferase (ROMT) converts resveratrol into pterostilbene through methylation. nih.govhmdb.cahmdb.caresearchgate.netcenmed.com While pterostilbene is a stilbene and not a pterosin, this pathway illustrates common enzymatic strategies in plant secondary metabolism.

This compound are formed by the glycosylation of pterosin aglycones. This involves the attachment of a sugar molecule, typically glucose, to the pterosin scaffold via an O-glycosidic bond.

The biogenesis of pterosins is believed to arise from the protoilludyl cation, a proposed intermediate in the sesquiterpenoid pathway. This cation undergoes a series of rearrangements and modifications to form the characteristic 1-indanone (B140024) skeleton of pterosins. The conversion of ptaquiloside to pterosins, particularly pterosin B, involves the liberation of glucose and subsequent rearrangement of the unstable aglycone. wikiwand.com

The glycosylation step, which converts pterosins into this compound, is catalyzed by glycosyltransferases. These enzymes facilitate the transfer of a sugar moiety from an activated sugar donor (e.g., UDP-glucose) to a specific hydroxyl group on the pterosin molecule. This process increases the compound's water solubility and often alters its biological activity and stability.

Genetic Regulation and Molecular Mechanisms of this compound Production

While detailed genetic regulation specific to pterosin and pteroside biosynthesis in ferns is an area of ongoing research, insights can be drawn from studies on related plant secondary metabolites and metabolic engineering efforts.

In the case of pterostilbene production in heterologous hosts, genetic engineering has been successfully employed. For instance, directed evolution and host strain engineering in Escherichia coli have significantly enhanced pterostilbene production. This involved improving the efficiency of key enzymes such as tyrosine ammonia lyase (TAL), p-coumarate: CoA ligase (4CL), stilbene synthase (STS), and resveratrol O-methyltransferase (ROMT) through techniques like error-prone polymerase chain reaction (PCR). nih.govhmdb.ca This demonstrates the potential for manipulating gene expression and enzyme activity to boost compound yields.

General molecular mechanisms in plants, such as the activity of transposable elements, can influence gene function and generate novelty at genetic, regulatory, expression, or isoform levels, thereby providing genetic material for the evolution and adaptation of metabolic pathways, including those for secondary metabolites like this compound.

Metabolic Profiling and In Vivo Biotransformation of this compound in Model Organisms (Animal Models)

Metabolic profiling and in vivo biotransformation studies are crucial for understanding how this compound are processed within biological systems, which impacts their bioavailability and efficacy.

Studies on the metabolism of pterosins in animal models have provided valuable insights. For example, the in vivo biotransformation of (2S)-pterosin A (PubChem CID: 9573292) in rats has been investigated, revealing the formation of phase I and phase II metabolites. The major metabolites identified included glucuronide conjugates, such as (2S)-14-O-glucuronylpterosin A. Other identified metabolites were (2S)-2-hydroxymethylpterosin E and (±)-pterosin B. This indicates that glucuronidation is a significant phase II metabolic pathway for pterosins in mammals, enhancing their excretion.

The presence of ptaquiloside, a precursor to some pterosins, has been detected in the milk and meat of livestock, implying its absorption and potential metabolism within these animals. wikipedia.orgwikiwand.com While this highlights exposure, detailed biotransformation pathways of this compound themselves in farm animals require further investigation.

Animal models, such as chimeric mice with humanized livers (PXB-mouse model), serve as valuable tools for predicting human drug metabolism, including phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation) reactions. Although not specific to this compound, these models demonstrate the methodologies employed to study the in vivo metabolic fate of various compounds. Metabolic profiling techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), are routinely used in mouse models to identify and quantify metabolites in various biological samples like serum and urine, providing a comprehensive view of metabolic alterations.

The study of pterosin B in mice has shown its ability to prevent chondrocyte hypertrophy and osteoarthritis by inhibiting salt-inducible kinase 3 (Sik3) signaling, indicating its biological activity in vivo. While this focuses on pharmacological effects, it underscores the relevance of understanding their metabolic fate for therapeutic development.

Data Tables

Table 1: Key Enzymes and Precursor Metabolites in Pterostilbene Biosynthesis

Enzyme NameAbbreviationFunctionPrecursor Metabolite(s)
Tyrosine Ammonia LyaseTALConverts L-tyrosine to p-coumaric acidL-tyrosine
p-Coumarate CoA Ligase4CLActivates p-coumaric acid to p-coumaroyl-CoAp-coumaric acid
Stilbene SynthaseSTSCondenses p-coumaroyl-CoA with malonyl-CoA to form resveratrolp-coumaroyl-CoA, Malonyl-CoA
Resveratrol O-methyltransferaseROMTMethylates resveratrol to pterostilbeneResveratrol

Table 2: Identified Metabolites of (2S)-Pterosin A in Rat Urine

Metabolite NamePhase of MetabolismDescription
(2S)-14-O-glucuronylpterosin APhase IIGlucuronide conjugate of pterosin A
(2S)-2-hydroxymethylpterosin EPhase IHydroxylated derivative of pterosin E
(±)-Pterosin BPhase IIsomer of pterosin B, potentially from hydrolysis of a precursor

Advanced Spectroscopic and Chromatographic Methodologies for Pterosides Characterization

High-Resolution Spectroscopic Techniques for Pterosides Structure Elucidation

High-resolution spectroscopic methods are indispensable for determining the intricate chemical structures and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of natural products like this compound, offering unparalleled detail regarding connectivity and spatial arrangement of atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed for detailed analysis nih.gov.

For this compound, 1D NMR spectra, such as proton (¹H NMR) and carbon-13 (¹³C NMR), provide initial insights into the number and types of protons and carbons present. For instance, ¹³C NMR spectra of pterosin-sesquiterpenes and related indan-1-one derivatives have been assigned using selective proton decouplings and analysis of ¹³C-¹H long-range couplings jst.go.jp. Three singlet methyl signals, including one geminal dimethyl group and two aromatic methyl groups, along with carbinyl and aromatic protons, are typically observed in the ¹H NMR spectra of this compound researchgate.net.

2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing direct and long-range correlations between protons and carbons, thereby mapping out the entire molecular skeleton. For example, the identification of pteroside (B12776905) A2 involved comprehensive 1D and 2D NMR analyses, confirming its structure as a new pteroside glucoside and a positional isomer of pteroside A acs.org. Comparison of NMR data with known compounds is a common strategy to reveal structural similarities and confirm assignments researchgate.net.

Table 1: Representative NMR Spectroscopic Data for a Hypothetical Pteroside

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment (Example)
¹H1.15s-H-methyl (geminal)
¹H2.31, 2.78s-H-methyl (aromatic)
¹H3.07t7.4H-13 (methylene)
¹H3.64, 4.55d, d9.4H-14 (methylene)
¹H4.80d7.8H-1' (glucosyl)
¹H6.87s-H-aromatic
¹³C20.0--C-methyl
¹³C27.0--C-13
¹³C67.9--C-14
¹³C77.1--C-3
¹³C132.4--C-4

Note: Data are illustrative and based on typical observations for this compound researchgate.netacs.org.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass-to-charge ratio (m/z) measurements, enabling the precise determination of elemental compositions and molecular formulas of this compound numberanalytics.com. This accuracy is critical for identifying novel compounds or confirming the identity of known ones.

Beyond molecular weight determination, HRMS, particularly when coupled with tandem mass spectrometry (MS/MS or MSⁿ), is invaluable for structural elucidation through fragmentation analysis numberanalytics.comnih.gov. In MS/MS, a precursor ion is selected and then fragmented, and the resulting product ions are analyzed numberanalytics.com. This process yields characteristic fragmentation patterns that provide insights into the molecular structure, revealing the presence of specific functional groups and the arrangement of atoms numberanalytics.comlibretexts.org. For instance, the identification of previously undescribed this compound has been achieved through detailed analysis of high-resolution mass spectrometric data nih.gov. The HREIMS of pteroside A2, for example, accurately determined its molecular formula as C₂₁H₃₀O₈, with a measured m/z of 410.1974 acs.org.

Fragmentation pathways of this compound typically involve the cleavage of glycosidic bonds, leading to the loss of sugar moieties, and further fragmentation of the aglycone core. These characteristic neutral losses and fragment ions serve as diagnostic features for structural confirmation and identification in complex mixtures nih.gov. Advanced HRMS techniques, such as MSⁿ, involve multiple stages of fragmentation, providing even more detailed structural information by breaking down product ions further numberanalytics.com.

Table 2: Illustrative HRMS Fragmentation Data for a Hypothetical Pteroside (e.g., a Glucoside)

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed FragmentStructural Information
[M+H]⁺ (e.g., 411.2)249.1162.1Aglycone + H⁺Loss of glucose moiety
249.1231.118.0Aglycone - H₂OLoss of water from aglycone
249.1203.146.0Aglycone - C₂H₂OFurther fragmentation of aglycone
[M+Na]⁺ (e.g., 433.2)271.1162.1Aglycone + Na⁺Loss of glucose moiety

Note: Data are illustrative and based on typical fragmentation patterns observed for glycosides and indanone derivatives.

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful tool for determining the absolute configuration of chiral molecules like this compound nih.govresearchgate.netnih.govmtoz-biolabs.com. CD spectra are generated by measuring the differential absorption of left and right circularly polarized light by a chiral sample mtoz-biolabs.com.

Pterosins and this compound, which are 1-indanone (B140024) derivatives, exhibit characteristic CD Cotton effects associated with the n→π* transition of their conjugated ketone chromophore, typically observed in the range of 310-370 nm jst.go.jp. The sign and magnitude of these Cotton effects are directly related to the stereochemistry around the chiral centers within the molecule mtoz-biolabs.comjst.go.jp.

The absolute configuration of this compound can be determined by comparing their experimental CD spectra with those of compounds with known configurations or, more robustly, by comparing them with theoretically calculated electronic circular dichroism (ECD) spectra researchgate.netmtoz-biolabs.com. Computational methods, such as Density Functional Theory (DFT), are used to predict the ECD spectra for all possible stereoisomers, and the best match with the experimental spectrum allows for the assignment of the absolute configuration researchgate.netrsc.org. This approach has been successfully applied to this compound to establish their stereochemistry nih.govresearchgate.net. For instance, the conformations of pterosin A type compounds are influenced by intramolecular hydrogen bonding, and the results from compounds with established stereochemistry have been applied to determine the absolute configurations of other pterosin types jst.go.jp.

Table 3: Illustrative Circular Dichroism (CD) Data for this compound

Compoundλmax (nm)Δe (L mol⁻¹ cm⁻¹)Assignment
Pteroside X325+5.2n→π* transition (positive Cotton effect)
Pteroside Y330-4.8n→π* transition (negative Cotton effect)
Pteroside Z220+12.5π→π* transition

Note: Data are illustrative and based on typical CD spectral features for chiral indanone derivatives jst.go.jp.

Advanced Chromatographic Separation and Hyphenated Techniques for this compound Analysis

Efficient separation and sensitive detection are paramount for the analysis of this compound, especially in complex biological or plant extracts. Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (UHPLC-MS or UHPLC-MS/MS) has become the gold standard for the analysis of non-volatile and semi-volatile this compound x-mol.comdntb.gov.uaresearchgate.net. UHPLC offers significant advantages over conventional HPLC, including faster analysis times, higher resolution, and enhanced sensitivity due to smaller particle sizes in the stationary phase and higher operating pressures researchgate.net.

When coupled with MS, UHPLC-MS/MS provides a powerful platform for both qualitative and quantitative analysis of this compound in complex mixtures. The UHPLC component separates individual this compound based on their physicochemical properties, while the MS component provides mass-to-charge information and fragmentation patterns for identification and quantification researchgate.net. This technique is particularly useful for comprehensive phytochemical profiling, allowing for the identification and characterization of various bioactive compounds, including this compound, even when present at low concentrations researchgate.net. For example, UHPLC-MS/MS has been used for the identification and characterization of this compound and pterocarposides x-mol.com. The superior sensitivity, selectivity, and peak shape offered by UHPLC-MS/MS make it an essential tool for analyzing complex plant matrices where this compound are often found researchgate.net.

Table 4: Illustrative UHPLC-MS/MS Parameters and Results for this compound Analysis

ParameterValue
ColumnC18 (e.g., 1.7 µm, 2.1 x 100 mm)
Mobile PhaseA: Water (0.1% Formic Acid), B: Acetonitrile (B52724)
GradientOptimized for separation (e.g., 5-95% B over 10 min)
Flow Rate0.3-0.5 mL/min
Injection Volume1-5 µL
Ionization ModeElectrospray Ionization (ESI), positive or negative
MS DetectorTriple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)
Detection ModeMultiple Reaction Monitoring (MRM) for quantification; Full Scan for identification
Illustrative Result Retention Time (min)
Pteroside A4.5
Pteroside D5.2

Note: Parameters and results are illustrative and depend on the specific pteroside and analytical method.

While many this compound are glycosides and thus less volatile, certain pterosin-type degradation products or aglycones may possess sufficient volatility for Gas Chromatography (GC) analysis acs.orgresearchgate.net. GC, especially when coupled with selective detectors, is a valuable technique for the analysis of volatile organic compounds (VOCs) thermofisher.com.

For this compound or their volatile derivatives, GC can be coupled with various detectors to achieve specific analytical goals.

Mass Spectrometry (GC-MS): GC-MS is the most common and powerful hyphenated technique for volatile analysis, offering high confidence in compound identification by comparing acquired mass spectra and retention times to reference libraries thermofisher.com. It has been utilized for the characterization of pterosin-type degradation products, for instance, in the analysis of Pteridium caudatum extracts acs.orgresearchgate.net.

Flame Ionization Detector (FID): FID is a universal detector for organic compounds, sensitive to carbon-containing molecules. It provides a signal proportional to the number of non-oxidized carbon atoms nih.gov.

Electron Capture Detector (ECD): ECD is highly sensitive to halogenated compounds and other electron-capturing species, though less commonly applied directly to underivatized this compound unless specific halogenated derivatives are formed.

Photoionization Detector (PID): PIDs are effective for measuring volatile organic compounds and other gases, providing instantaneous readings wikipedia.org. When coupled with GC, PIDs can offer selectivity by utilizing lower energy UV lamps for easily ionized compounds, which is useful when analyzing mixtures wikipedia.org.

For the analysis of this compound, derivatization (e.g., acetylation or silylation) is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis. This approach allows for the detection and quantification of specific volatile this compound or their aglycones, providing complementary information to LC-MS techniques.

Table 5: Illustrative GC-MS Parameters and Results for Volatile Pteroside Derivatives

ParameterValue
ColumnHP-5MS (5% Phenyl methyl siloxane)
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramOptimized for separation (e.g., 50°C to 280°C at 10°C/min)
Injection Volume1 µL (splitless)
DerivatizationAcetylation (e.g., with acetic anhydride)
DetectorMass Selective Detector (MSD)
Illustrative Result Retention Time (min)
Acetylated Pteroside A26.8
Volatile Aglycone X5.5

Note: Data for Acetylated Pteroside A2 are based on reported GC-MS characterization acs.org. Other data are illustrative.

Countercurrent Chromatography and Supercritical Fluid Chromatography for this compound Isolation

The isolation of this compound from complex natural matrices often necessitates sophisticated chromatographic techniques. Countercurrent Chromatography (CCC) and Supercritical Fluid Chromatography (SFC) represent two such advanced methodologies offering distinct advantages for this purpose.

Countercurrent Chromatography (CCC) for this compound Isolation

Countercurrent Chromatography (CCC), often referred to as High-Speed Countercurrent Chromatography (HSCCC), is a liquid-liquid partition chromatography technique that operates without a solid support matrix nih.govmdpi.com. This unique characteristic eliminates common issues associated with traditional chromatography, such as irreversible adsorption, sample loss, peak tailing, and contamination nih.govmdpi.com. The principle of CCC involves the distribution of analytes between two immiscible liquid phases, with one phase held stationary by centrifugal forces within a spinning coil while the other mobile phase is pumped through nih.govaocs.org.

A significant advantage of CCC is its high sample capacity coupled with low solvent consumption, enabling the separation of hundreds of milligrams of sample with relatively small volumes of solvent aocs.org. For the isolation of natural products, CCC has been widely employed due to its ability to achieve total recovery of the injected sample and minimize sample denaturation nih.govmdpi.com. While specific detailed research findings on CCC parameters for this compound are limited in direct academic papers, the technique has been successfully applied to the isolation and purification of related natural products, such as lignans, using solvent systems like n-hexane–ethyl acetate (B1210297)methanol (B129727)–water researchgate.net. The feasibility of using high-speed countercurrent chromatography for crude product isolation, such as Pteroside A, has also been indicated google.com. The selection of an appropriate two-phase solvent system is critical for successful CCC separation nih.gov.

Supercritical Fluid Chromatography (SFC) for this compound Isolation

Supercritical Fluid Chromatography (SFC) is a separation technique that shares similarities with High-Performance Liquid Chromatography (HPLC) but utilizes supercritical fluids as the mobile phase buchi.comrjstonline.com. Carbon dioxide is the most commonly employed supercritical fluid due to its low critical temperature (31 °C) and pressure (73.8 bar), inertness, non-flammability, and cost-effectiveness buchi.com. Supercritical fluids exhibit properties intermediate between those of gases and liquids, possessing liquid-like densities for high solubility and gas-like low viscosities for rapid diffusion, leading to faster separations and extractions buchi.comablelab.eu.

SFC has gained increasing attention in separation sciences due to its capacity for higher throughput isolations and purifications, offering a significant decrease in analysis time and an increase in sample-throughput efficiency compared to HPLC nih.gov. This technique is particularly valuable for separating non-volatile or thermolabile species that are challenging for Gas Chromatography (GC) or Liquid Chromatography (LC) rjstonline.com. SFC's applicability extends to a wide range of materials, including natural products rjstonline.com. While specific examples of SFC for this compound isolation were not detailed in the search results, its general advantages in rapid and efficient separation of natural compounds suggest its strong potential for this compound.

X-ray Crystallography and Computational Structural Analysis of this compound

Precise determination of the three-dimensional structure of this compound is fundamental for understanding their chemical behavior and biological interactions. X-ray Crystallography and computational methods play complementary roles in achieving this.

X-ray Crystallography of this compound

X-ray crystallography is an experimental science used to determine the atomic and molecular structure of a crystal wikipedia.org. By measuring the angles and intensities of X-ray diffraction patterns produced when X-rays interact with a crystalline structure, crystallographers can generate a three-dimensional electron density map, revealing the positions of atoms, chemical bonds, and other structural information wikipedia.org. This technique has been instrumental in elucidating the structures of various biological molecules, including natural products wikipedia.org.

For this compound, single crystal X-ray diffraction analysis has been successfully applied to previously undescribed compounds, providing the first crystal structures for this class of molecules nih.govelsevierpure.com. Notable examples include the determination of the crystal structures for (2R)-rhedynoside B, (2R)-pteroside B, and (2S)-pteroside K nih.govelsevierpure.com. These findings are critical for confirming the absolute configuration and precise molecular geometry of these complex natural products.

Computational Structural Analysis of this compound

While specific published studies detailing computational structural analysis solely on this compound were not found, the general principles of computational methods are highly applicable to complex organic molecules like this compound. These methods can complement experimental techniques such as X-ray crystallography by providing insights into molecular dynamics, conformational preferences, and potential interaction sites, thereby enhancing the understanding of this compound' structural characteristics and potential biological roles. Computational approaches, including methods like the Finite Element Method (FEM), are broadly adopted in scientific research for structural analysis, tackling complex problems with various geometries and material properties frontiersin.org.

Table of Pteroside Compounds and PubChem CIDs

Synthetic Methodologies and Chemical Derivatization of Pterosides

Total Synthesis Strategies for Pterosides and Their Stereoselective Control

The total synthesis of this compound involves constructing their intricate molecular architecture from simpler chemical precursors, providing precise control over stereochemistry and enabling access to quantities that are often challenging to obtain directly from natural sources. The 1-indanone (B140024) skeleton, a characteristic structural motif present in numerous natural products, including this compound, poses a central challenge in their synthetic endeavors.

A notable illustration of total synthesis in this class is the preparation of pterosines B and C. This synthetic route typically initiates from a fourfold substituted benzene (B151609) derivative. Key transformations in this strategy frequently involve Sonogashira couplings for the precise introduction of substituents onto the aromatic core. A pivotal step is the photochemical ring-closure of an alpha-mesyloxy ketone, which is instrumental in establishing the characteristic 1-indanone skeleton.

Achieving high stereoselective control is paramount in the synthesis of natural products such as this compound, given their inherent complexity and the presence of multiple chiral centers. Precise control over stereochemistry is essential to ensure the formation of a single, desired stereoisomer, which is critical for eliciting specific biological activities and avoiding the production of inactive or potentially harmful enantiomers or diastereomers. Strategies for imposing stereoselective control in total synthesis can involve incorporating pre-existing stereogenic centers from chiral starting materials or employing asymmetric synthetic steps. Reactions can be meticulously controlled under either kinetic or thermodynamic conditions, where the resulting stereoselectivity is dictated by the differences in free energies of the respective transition states or products. Transition-metal-catalyzed transformations, particularly those involving palladium, are frequently utilized for the efficient construction of new carbon-carbon bonds and the precise formation of stereocenters with high stereoselectivity. For specific pterosin D type compounds, the determination of their absolute configurations has been achieved through the application of established chemical methods.

Retrosynthetic Analysis and Key Synthetic Intermediates

Retrosynthetic analysis is a foundational problem-solving technique in organic synthesis. It involves a conceptual reversal of synthetic steps, progressively disconnecting bonds within the target molecule to arrive at simpler structural precursors, ultimately leading to readily available starting materials. This systematic, backward-thinking approach is fundamental to designing an efficient and viable synthetic pathway.

For this compound, the retrosynthetic analysis primarily centers on the 1-indanone core. Strategic disconnections are conceptualized to simplify this bicyclic system. For instance, the synthesis of pterosines B and C exemplifies the use of a fourfold substituted benzene derivative as an initial building block, suggesting that the indanone ring is constructed from this simpler aromatic precursor. The critical photochemical ring-closure of an alpha-mesyloxy ketone to form the 1-indanone scaffold implies that this ketone, or its immediate precursors, would serve as crucial synthetic intermediates derived from the retrosynthetic pathway. The selection of appropriate starting materials and reactions is guided by the concept of "synthons" (idealized molecular fragments) and their "synthetic equivalents" (the actual chemical reagents used to represent these fragments).

Development of Novel Reaction Methodologies for this compound Scaffolds

For the 1-indanone scaffold, which is a core component of this compound, innovative synthetic approaches have emerged. One such methodology involves an electrochemically induced three-component annulation-halosulfonylation. This technique has demonstrated its utility in the stereoselective synthesis of 1-indanones, providing good yields under environmentally benign conditions. Notably, this electrochemical strategy circumvents the need for traditional transition metal catalysts, harsh chemical oxidants, and various additives, offering a greener and more sustainable route to construct the important 1-indanone core. Further advancements in the construction of polycyclic natural product scaffolds, such as one-pot reactions and various palladium-catalyzed methods, present promising avenues that could be adapted or further explored for the synthesis of this compound.

Semi-Synthetic Modifications and Structural Elaboration of this compound

Semi-synthetic modifications involve the chemical alteration of naturally occurring compounds. This approach is employed to generate new derivatives with enhanced properties, such as improved bioactivity or increased stability, and to facilitate comprehensive structure-activity relationship (SAR) studies. By utilizing the complex scaffolds provided by nature, semi-synthesis allows for targeted chemical transformations that would be challenging or inefficient to achieve through total synthesis alone.

This compound, frequently isolated from plant sources like Pteridium aquilinum, are well-suited for such modifications. For instance, microbial-catalyzed biotransformations have shown considerable potential in generating structurally diversified natural products and their semi-synthetic analogues, including compounds with complex architectures similar to triterpenoids.

Targeted Chemical Transformations for Enhanced Bioactivity

Targeted chemical transformations are strategically applied to introduce specific functional groups or modify existing ones on the this compound scaffold, with the primary objective of enhancing or altering their biological activity. As this compound are typically glucosides, a common and impactful transformation involves the hydrolysis of the sugar moiety to yield the corresponding aglycone. This process can significantly influence the compound's bioavailability and bioactivity, as the sugar component often plays a crucial role in solubility and interactions with biological targets.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are indispensable for elucidating the correlations between the structural features of a molecule and its observed biological activity. By systematically designing and synthesizing a series of this compound analogues with subtle structural variations, researchers can pinpoint critical pharmacophores and optimize lead compounds for desired therapeutic effects.

For this compound, SAR investigations would involve modifying various parts of the molecule, including the 1-indanone core, the attached side chains, and the glycosidic sugar moiety. For instance, the presence of a hydroxymethyl group at the 2-position in pterosin A type compounds and its influence on intramolecular hydrogen bonding has been identified as a structural feature affecting molecular conformation. Systematic alterations to this group or other substituents on the indanone ring could reveal their impact on biological activity. Similarly, modifications to the sugar component or its linkage to the aglycone could be explored to understand their role in receptor binding or influencing pharmacokinetic properties. The overarching goal of these studies is to establish clear and predictable relationships between specific chemical modifications and the resulting changes in biological activity, thereby guiding the rational design and development of more potent and selective this compound-based compounds.

Chemoenzymatic Synthesis and Biocatalysis in this compound Production

Chemoenzymatic synthesis represents a powerful strategy that integrates the high precision and efficiency of enzymatic catalysis with the broad versatility of traditional chemical transformations. This hybrid approach offers an often more sustainable and effective route for synthesizing complex molecules such as this compound. Biocatalysis, which leverages either isolated enzymes or whole microbial cells, is particularly advantageous due to its exquisite regio-, enantio-, and stereoselectivity. These reactions typically proceed under mild conditions (ambient temperature and pressure) and often in aqueous media, aligning well with the principles of green chemistry.

For this compound, as natural products, biocatalytic approaches hold significant promise for both their production and derivatization. Microbial-catalyzed biotransformations are already recognized for their substantial potential in generating structurally diversified natural products and their semi-synthetic analogues, including compounds with complex structures like triterpenoids. This suggests that specific enzymes or microbial systems could be engineered or identified to facilitate key steps in this compound synthesis, such as stereoselective glycosylation, selective oxidation or reduction reactions, or the formation of specific chiral centers within the 1-indanone structure.

Pre Clinical Pharmacological Investigations of Pterosides: Mechanistic Insights from in Vitro and Animal Model Studies

Elucidation of Molecular Targets and Signaling Pathways Modulated by Pterosides

This compound, a class of natural compounds, have been the subject of pre-clinical research to understand their interactions with cellular components and their influence on signaling cascades. Studies have focused on specific members of this family, such as Pterosin A and Pterosin B, to uncover the molecular basis of their pharmacological activities.

Interaction with Receptor Proteins and Enzyme Systems

Research into the molecular interactions of this compound has revealed their ability to modulate key enzymes involved in metabolic and neurodegenerative processes.

Pterosin A , an indenone derivative, has been shown to interact with central regulators of cellular energy homeostasis. In cultured liver and muscle cells, Pterosin A treatment leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK), a critical enzyme in metabolic signaling. nih.govdiabetesjournals.orgnih.gov This activation subsequently triggers the phosphorylation of downstream targets, including acetyl CoA carboxylase (ACC) and glycogen synthase kinase-3 (GSK3), which are pivotal enzymes in fatty acid synthesis and glycogen metabolism, respectively. nih.govnih.gov

Pteroside (B12776905) B , a glycoside compound, has demonstrated inhibitory effects on enzymes implicated in the pathology of Alzheimer's disease. smolecule.com Specifically, it has been shown to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases in a concentration-dependent manner. smolecule.com

The following table summarizes the observed interactions of these this compound with specific enzyme systems.

PterosideTarget Enzyme/ProteinObserved EffectCellular Context
Pterosin AAMP-activated protein kinase (AMPK)Phosphorylation (Activation)Cultured human muscle and liver cells
Pterosin AAcetyl CoA Carboxylase (ACC)PhosphorylationCultured liver cells
Pterosin AGlycogen Synthase Kinase-3 (GSK3)PhosphorylationCultured liver cells
Pteroside Bβ-site amyloid precursor protein cleaving enzyme 1 (BACE1)InhibitionIn vitro enzyme assay
Pteroside BCholinesterasesInhibitionIn vitro enzyme assay

Modulation of Gene Expression and Protein Synthesis by this compound

This compound can influence cellular function by altering the expression of specific genes and the synthesis of corresponding proteins, particularly in response to cellular stress and metabolic signals.

Pterosin A has been found to modulate the expression of key proteins involved in glucose metabolism. In diabetic mouse models, it reversed the reduced expression of Glucose Transporter Type 4 (GLUT-4) in skeletal muscle. nih.govnih.gov Concurrently, in liver cells, Pterosin A inhibited the inducer-enhanced expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis. nih.govdiabetesjournals.orgnih.gov These effects are linked to its activation of the AMPK signaling pathway.

Pterosin B has been shown to modulate gene expression related to the cellular antioxidant response. researchgate.net In studies involving glutamate-induced excitotoxicity, Pterosin B enhanced the expression of nuclear factor-erythroid factor 2-related factor 2 (Nrf2) and its downstream target, heme oxygenase-1 (HO-1). researchgate.net Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins. Pterosin B was also found to down-regulate the expression of Kelch-like ECH-associated protein 1 (Keap1), a protein that targets Nrf2 for degradation. researchgate.net

Key findings on the modulation of gene and protein expression are detailed in the table below.

PterosideTarget Gene/ProteinEffect on ExpressionModel System
Pterosin AGlucose Transporter Type 4 (GLUT-4)Increased expression/translocationSkeletal muscle of diabetic mice
Pterosin APhosphoenolpyruvate Carboxykinase (PEPCK)Decreased expressionLiver of diabetic mice; Cultured liver cells
Pterosin BNuclear factor-erythroid factor 2-related factor 2 (Nrf2)Enhanced expressiondHT22 cells
Pterosin BHeme Oxygenase-1 (HO-1)Enhanced expressiondHT22 cells
Pterosin BKelch-like ECH-associated protein 1 (Keap1)Down-regulated expressiondHT22 cells

Effects on Cellular Organelles and Subcellular Processes

Pre-clinical investigations have demonstrated that this compound can exert protective effects by modulating the function of cellular organelles, particularly mitochondria, during conditions of cellular stress.

Studies on Pterosin B have highlighted its role in maintaining mitochondrial homeostasis in the face of excitotoxicity. researchgate.net In cellular models of glutamate-induced damage, Pterosin B was found to restore the mitochondrial membrane potential, which is often compromised during such insults. researchgate.net Furthermore, it alleviated the overload of intracellular calcium, a condition that can trigger mitochondrial dysfunction and apoptotic pathways. researchgate.net These findings suggest that Pterosin B helps to preserve mitochondrial integrity and function, thereby protecting cells from excitotoxic death.

PterosideCellular Organelle/ProcessObserved EffectModel System
Pterosin BMitochondriaRestoration of membrane potentialdHT22 cells under glutamate excitotoxicity
Pterosin BIntracellular Calcium HomeostasisAlleviation of calcium overloaddHT22 cells under glutamate excitotoxicity

In Vitro Pharmacological Efficacy of this compound in Cellular Models

The pharmacological potential of this compound has been further characterized in various cellular models, demonstrating their efficacy as antioxidant and anti-inflammatory agents at the cellular level.

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Activities

Reactive oxygen species (ROS) are byproducts of normal metabolism, but their overproduction can lead to oxidative stress and cellular damage. Certain this compound have shown the ability to counteract these effects.

Pterosin B has been identified as having direct effects on cellular ROS levels. In a cellular model of glutamate excitotoxicity, where ROS production is significantly increased, treatment with Pterosin B was shown to eliminate cellular ROS by 36.55%. researchgate.net This ROS scavenging capability is a key component of its neuroprotective action, as it helps to mitigate the oxidative damage that contributes to cell death in neurodegenerative conditions.

PterosideIn Vitro ModelAntioxidant/ROS Scavenging Finding
Pterosin BdHT22 cells under glutamate excitotoxicityEliminated cellular ROS by 36.55%

Anti-inflammatory Mechanisms in Cultured Cell Systems

Inflammation is a critical biological response, but its dysregulation is implicated in numerous diseases. This compound have been investigated for their ability to modulate inflammatory pathways in cultured cells.

The anti-inflammatory potential of Pterosin B has been observed in cell-based assays. In a model using lipopolysaccharide (LPS) to induce an inflammatory response, Pterosin B demonstrated a protective effect, increasing cell survival from 46.75% in LPS-treated cells to 58.5%. researchgate.net This suggests that Pterosin B can partially secure cells from LPS-induced inflammation, likely through the modulation of signaling pathways such as the Nrf2/HO-1 axis, which has known anti-inflammatory functions. researchgate.net

PterosideCell SystemInflammatory StimulusAnti-inflammatory Finding
Pterosin BdHT22 cellsLipopolysaccharide (LPS)Increased cell survival, indicating partial protection from inflammation

Antiproliferative and Apoptotic Induction in Cancer Cell Lines

This compound, particularly pterostilbene (B91288), have demonstrated significant antiproliferative and pro-apoptotic effects across a variety of cancer cell lines. In hepatocellular carcinoma HepG2 cells, pterostilbene induced a dose-dependent reduction in cell viability, with an IC50 of 74 ± 6 μM, and inhibited the potential to form colonies. Ultrastructural changes observed in these cells included cell shrinkage, increased vacuolization, the formation of apoptotic bodies, and pyknotic nuclei. Mechanistically, pterostilbene treatment led to a downregulation of mTOR, S6K1, and STAT3 levels while modulating p53.

Similar effects were observed in breast cancer (MCF-7), prostate cancer (PC3), and leukemia (Molt-4 and Jurkat) cell lines. In MCF-7 and PC3 cells, pterostilbene was found to induce apoptosis marked by DNA fragmentation and the formation of apoptotic bodies. This was associated with the inhibition of cell-proliferating factors like Akt and Bcl-2, and the induction of mitochondrial apoptotic signals such as Bax and a series of caspases. In leukemia cell lines, pterostilbene's anticancer effect was linked to elevated Fas expression, leading to apoptosis. Furthermore, studies in human acute myeloid leukemia (AML) cell lines showed that pterostilbene could inhibit proliferation and induce intrinsic mitochondria-mediated apoptosis. In human squamous cell carcinoma (H520) cells, pterostilbene induced S phase arrest and early apoptosis in a dose-dependent manner.

Table 1: Effects of Pterostilbene on Various Cancer Cell Lines

Cancer Type Cell Line(s) Key Findings Mechanisms of Action
Hepatocellular Carcinoma HepG2 Reduced cell viability (IC50 = 74 ± 6 μM), inhibited colony formation, induced apoptosis. Downregulation of mTOR, S6K1, STAT3; modulation of p53.
Breast Cancer MCF-7 Induced apoptosis, DNA fragmentation. Inhibition of Akt and Bcl-2; induction of Bax and caspases.
Prostate Cancer PC3 Induced apoptosis, DNA fragmentation. Inhibition of metastasis inducers MMP9 and AMACR.
Leukemia Molt-4, Jurkat Antiproliferative effects, induced apoptosis. Elevation of Fas expression.
Acute Myeloid Leukemia Various AML cell lines Inhibited proliferation, induced mitochondria-mediated apoptosis. ---
Squamous Cell Carcinoma H520 Induced S phase arrest and early apoptosis. ---

Neuroprotective Effects in In Vitro Models of Neurodegeneration

The neuroprotective potential of this compound has been investigated in various in vitro models mimicking neurodegenerative diseases like Alzheimer's and Parkinson's disease. Pterostilbene, in particular, has shown promise in protecting neurons from damage induced by amyloid-β (Aβ), a hallmark of Alzheimer's disease.

In studies using SH-SY5Y human neuroblastoma cells exposed to Aβ to simulate Alzheimer's pathology, pterostilbene demonstrated neuroprotective effects. It is recognized for its antioxidant and anti-inflammatory properties, which are crucial in combating neurodegeneration. Research has shown that pterostilbene can alleviate neuronal loss and inhibit mitochondria-dependent apoptosis in primary cortical neurons treated with Aβ.

The mechanism of this neuroprotection is linked to the activation of Sirtuin-1 (SIRT1), a protein involved in cellular regulation. Activating SIRT1 protects neurons through anti-inflammatory and anti-apoptotic actions and by reducing the accumulation of amyloid protein. Pterostilbene treatment upregulates the expression of SIRT1 and subsequently the nuclear factor erythroid 2-related factor 2 (Nrf2), which increases the levels of antioxidant enzymes like superoxide dismutase (SOD). The neuroprotective effects of pterostilbene were reversed when a SIRT1 inhibitor was used, confirming the critical role of this pathway. Another compound, paederoside, was shown to enhance cell viability and reduce nitric oxide accumulation in rotenone-challenged Neuro-2A and BV-2 microglial cells, which serve as models for Parkinson's disease pathology.

Table 2: Neuroprotective Effects of this compound in In Vitro Models

Pteroside Compound In Vitro Model Neurodegenerative Condition Modeled Key Neuroprotective Findings
Pterostilbene Primary cortical neurons treated with Aβ₂₅₋₃₅. Alzheimer's Disease Alleviated neuronal loss, improved neuronal plasticity, inhibited mitochondria-dependent apoptosis.
Pterostilbene SH-SY5Y cells exposed to Aβ₁₋₄₂. Alzheimer's Disease Exhibited antioxidant and anti-inflammatory properties.
Paederoside Rotenone-challenged Neuro-2A and BV-2 microglial cells. Parkinson's Disease Enhanced cell viability, reduced nitric oxide (NO) accumulation.

Immunomodulatory Properties in Immune Cell Lines

The immunomodulatory activities of this compound have been explored in various immune cell lines, revealing their potential to influence immune responses. While direct studies on this compound are emerging, related compounds have demonstrated clear effects on immune cell functions in vitro. For instance, Triptolide, a compound with known anti-inflammatory and immunosuppressive properties, has been shown to modulate the function of mesenchymal stromal cells (MSCs). Priming umbilical cord-derived MSCs with Triptolide enhanced their anti-proliferative effect on activated CD4+ and CD8+ T cells. This priming also promoted the expression of Indoleamine 2,3-dioxygenase-1 (IDO-1) in the presence of interferon-gamma (IFN-γ) and increased the expression of Programmed death-ligand 1 (PD-L1), both of which contribute to a stronger immunosuppressive status.

Macrophages, key cells of the innate immune system, are also targets for immunomodulation. The murine macrophage cell line RAW 264.7 and the human monocyte/macrophage cell line THP-1 are commonly used to study these effects. Certain agents can activate these cells to produce cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), or modulate their response to inflammatory stimuli such as lipopolysaccharide (LPS). Pteropodine, an oxindole alkaloid, has been shown to induce lymphocyte production, indicating a stimulatory effect on the adaptive immune system. These studies highlight the diverse ways this compound and related compounds can interact with and modulate the function of key immune cell populations in vitro.

In Vivo Pharmacological Activities of this compound in Animal Models

Anti-inflammatory Efficacy in Systemic and Organ-Specific Inflammation Models

Pteropodine has demonstrated potent anti-inflammatory effects in several rodent models of acute inflammation. In a rat paw edema test, pteropodine exhibited a significant inhibitory effect, with reductions of 51%, 66%, and 70% at different doses. This effect was also observed in a mouse ear edema model, where it produced an 81.4% inhibition of inflammation, comparable to the anti-inflammatory drug indomethacin.

In a rat model of pleurisy, which mimics organ-specific inflammation, pteropodine treatment led to a 52% reduction in pleural exudate volume. Furthermore, it modulated the cellular composition of the inflammatory infiltrate, causing a decrease in neutrophil count by up to 36% and an increase in lymphocyte content by up to 28%. These findings indicate that pteropodine exerts a strong anti-inflammatory effect in both systemic and localized inflammation models in rodents.

Table 3: Anti-inflammatory Effects of Pteropodine in Animal Models

Animal Model Type of Inflammation Key Findings
Rat Paw Edema Systemic 51-70% inhibition of edema.
Mouse Ear Edema Organ-specific 81.4% inhibition of inflammation.
Rat Pleurisy Organ-specific 52% reduction in pleural exudate volume, 36% decrease in neutrophils, 28% increase in lymphocytes.

Neuroprotective Outcomes in Animal Models of Neurological Disorders

The neuroprotective effects of this compound observed in vitro extend to animal models of neurological disorders. Pterostilbene has been shown to provide effective neuroprotection against Aβ-induced cognitive dysfunction in mouse models of Alzheimer's disease. In these models, oral administration of pterostilbene improved performance in cognitive tests such as the novel object test, Y-maze, and Morris water maze. This was associated with improved neuronal plasticity and reduced neuronal loss.

In a Drosophila (fruit fly) model of Parkinson's disease, treatment with dehydrozingerone (DHZ) and its dimer (DHZ-DIM) demonstrated neuroprotective effects. The treatment hindered the progression of motor impairment and prevented the loss of dopaminergic neurons, which are key features of Parkinson's disease. A longer treatment duration with DHZ-DIM resulted in a more potent neuroprotective effect, including recovery of motor disability, rescue of dopaminergic neurons, and reduction of mitochondrial damage. These studies underscore the potential of this compound as therapeutic agents in animal models of complex neurodegenerative diseases.

Antidiabetic and Metabolic Regulation in Diabetic Animal Models

Pterosin A, a natural small-molecule ptero-side, has shown significant antidiabetic effects in multiple diabetic mouse models. Oral administration of pterosin A for four weeks effectively improved hyperglycemia and glucose intolerance in streptozotocin (STZ)-induced, high-fat diet-fed, and genetically diabetic (db/db) mice.

The compound was found to reverse increased serum insulin levels and insulin resistance in both dexamethasone-induced insulin-resistant mice and db/db mice. The mechanisms underlying these effects involve both the liver and peripheral tissues. Pterosin A was shown to inhibit gluconeogenesis in the liver and enhance glucose consumption in peripheral tissues. Specifically, it reversed the reduction of muscle GLUT-4 translocation and the increased expression of liver phosphoenolpyruvate carboxylase (PEPCK). At the molecular level, pterosin A reversed the decreased phosphorylation of AMP-activated protein kinase (AMPK) and Akt in the muscles of diabetic mice, key signaling molecules in glucose metabolism.

Table 4: Antidiabetic Effects of Pterosin A in Mouse Models

Diabetic Mouse Model Key Metabolic Outcomes Molecular Mechanisms
Streptozotocin (STZ)-induced Improved hyperglycemia and glucose intolerance. ---
High-Fat Diet (HFD)-fed Improved hyperglycemia and glucose intolerance. ---
db/db (genetic) Improved hyperglycemia and glucose intolerance, reversed insulin resistance. Reversed decreased muscle GLUT-4 translocation and increased liver PEPCK expression.
Dexamethasone-induced insulin resistance Reversed increased serum insulin and insulin resistance. Reversed decreased phosphorylation of AMPK and Akt in muscle.

Table of Mentioned Compounds

Compound Name
Pterosin A
Pterostilbene
Pteropodine
Dehydrozingerone
Paederoside
Indomethacin
Triptolide
Dexamethasone
Streptozotocin
Interferon-gamma
Interleukin-1
Tumor Necrosis Factor-alpha

Cardioprotective Effects in Animal Models of Cardiovascular Disease

Pre-clinical research using animal models has begun to uncover the potential cardioprotective mechanisms of this compound, particularly pterostilbene. These studies provide foundational insights into how this compound may mitigate cardiac damage and dysfunction in prevalent cardiovascular diseases such as myocardial infarction (MI) and pulmonary arterial hypertension (PAH). In both of these conditions, oxidative stress is a known contributor to disease progression and a worse prognosis nih.gov.

In a study involving male Wistar rats, pterostilbene demonstrated significant protective effects in experimental models of both MI and PAH nih.gov. For the myocardial infarction model, where injury was induced by the surgical ligation of the left coronary artery, administration of pterostilbene was found to attenuate the decrease in ejection fraction and improve the left ventricle end-systolic volume in the infarcted animals. This suggests that pterostilbene helps preserve cardiac function following an ischemic event nih.gov.

In the pulmonary arterial hypertension model, induced by monocrotaline administration, pterostilbene treatment led to improved pulmonary artery flow. Furthermore, it significantly decreased the levels of reactive oxygen species (ROS) in the lung tissue nih.gov. This antioxidant effect is a key mechanistic insight, as excessive ROS can lead to cellular damage and contribute to the pathophysiology of PAH. The findings from these animal models indicate that pterostilbene's cardioprotective effects are, at least in part, attributable to its ability to counteract oxidative stress, thereby improving cardiac and pulmonary vascular function nih.gov.

Table 1: Summary of Pterostilbene's Cardioprotective Effects in Animal Models

Cardiovascular Disease ModelAnimal ModelKey FindingsPotential Mechanism
Myocardial Infarction (MI)Male Wistar RatsAttenuated decrease in ejection fraction; Improved left ventricle end-systolic volume. nih.govPreservation of cardiac function post-injury.
Pulmonary Arterial Hypertension (PAH)Male Wistar RatsImproved pulmonary artery flow; Decreased levels of reactive oxygen species (ROS) in the lungs. nih.govReduction of oxidative stress. nih.gov

Antitumorigenic and Metastasis Inhibition in Pre-clinical Cancer Models

The efficacy of this compound, primarily pterostilbene and its derivatives, in inhibiting tumor growth and metastasis has been investigated in various pre-clinical cancer models. These studies highlight the compound's ability to modulate key signaling pathways involved in cancer progression.

In prostate cancer, in vivo studies using orthotopic xenografts have shown that pterostilbene can significantly inhibit tumor growth, local invasion, and spontaneous metastasis nih.govresearchgate.net. A key mechanism identified is its interaction with Metastasis-Associated Protein 1 (MTA1). Pterostilbene was found to increase MTA1-mediated p53 acetylation, leading to a higher apoptotic index and reduced angiogenesis in the tumors nih.govresearchgate.net. Notably, pterostilbene demonstrated greater potency than its parent compound, resveratrol (B1683913), in mediating this effect, which may be partially attributed to its higher bioavailability nih.gov.

In the context of breast cancer, a derivative, pterostilbene-isothiocyanate (PTER-ITC), has shown significant anti-metastatic activity. In vitro studies using the MDA-MB-231 breast cancer cell line and in vivo studies in a 4T1 cell-induced metastatic mouse model confirmed its efficacy nih.govresearchgate.net. The mechanism of PTER-ITC involves the reversal of the epithelial-mesenchymal transition (EMT), a critical process for metastasis nih.gov. It achieves this by blocking the activation of NF-κB/p65 and its subsequent translocation to the nucleus. This, in turn, results in the transcriptional repression of NF-κB's target genes, Snail1 and Twist, which are key regulators of EMT. PTER-ITC specifically prevents the formation of the IKK complex, which is central to NF-κB activation, by binding to the NEMO-binding domain of IKK-β nih.govresearchgate.net. This targeted action selectively attenuates NF-κB activation in cancerous cells nih.govresearchgate.net.

Table 2: Effects of this compound in Pre-clinical Cancer Models

Cancer ModelCompoundKey FindingsInvestigated Mechanism of Action
Prostate Cancer (Orthotopic Xenografts)PterostilbeneInhibited tumor growth, progression, local invasion, and spontaneous metastasis. nih.govresearchgate.netIncreased MTA1-mediated p53 acetylation, leading to increased apoptosis and decreased angiogenesis. nih.govresearchgate.net
Breast Cancer (MDA-MB-231 & 4T1 cell lines)Pterostilbene-isothiocyanate (PTER-ITC)Showed significant anti-metastatic activity in vitro and in vivo. nih.govresearchgate.netReversal of Epithelial-Mesenchymal Transition (EMT) by blocking the IKK-β/NEMO interaction, preventing NF-κB activation and nuclear translocation. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling of this compound

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like pterostilbene relates to its biological activity. Such studies guide the design and synthesis of new derivatives with enhanced potency and selectivity. For pterostilbene, SAR studies have focused on modifying its core structure to improve its anticancer properties researchgate.net. For instance, the synthesis of various pterostilbene derivatives and their subsequent evaluation against cancer cell lines has revealed that specific chemical modifications can lead to superior activity compared to the parent molecule researchgate.netnih.gov. Studies involving the hybridization of pterostilbene with other pharmacologically active scaffolds, such as chalcones, have been explored to enhance anticancer potential researchgate.net. The goal of these modifications is to identify the key structural features responsible for the desired therapeutic effects, such as the number and position of methoxy groups, which contribute to pterostilbene's increased lipophilicity and bioavailability compared to resveratrol nih.gov.

Pharmacophore modeling is a computational approach used in drug design to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target nih.govnih.gov. This model then serves as a 3D query to screen large databases of chemical compounds for novel molecules that match the pharmacophore and are therefore likely to be active nih.govmdpi.com. While specific pharmacophore models for this compound are not extensively detailed in the provided results, the principles of this technique are broadly applicable. For related heterocyclic compounds like pteridines, 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling have been successfully used to identify key features for enzyme inhibition nih.govsemanticscholar.org. A typical pharmacophore model might identify features such as hydrogen bond donors, hydrophobic aromatic groups, and ring aromatic features as critical for the molecule's interaction with its target protein nih.gov. By applying these computational methods to this compound, researchers can predict how structural modifications would affect their binding to targets involved in cardiovascular disease or cancer, thereby rationalizing the design of more potent therapeutic agents.

Bioanalytical and Quantitative Methodologies for Pterosides in Complex Matrices

Method Development and Validation for Pterosides Quantification in Plant Extracts and Botanical Materials

The quantification of this compound and related compounds in plant extracts and botanical materials is essential for understanding their distribution and concentration. Liquid chromatography-mass spectrometry (LC-MS) based protocols, particularly LC-MS/MS, have been extensively developed and validated for this purpose. For instance, methods have been established for the simultaneous quantification of ptaquiloside (B1252988) (PTA), caudatoside (CAU), ptesculentoside (PTE), and their corresponding hydrolysis products, pterosins G, A, and B, in bracken ferns vand-og-jord.dk.

A common approach involves solid-phase extraction (SPE) as a pre-concentrating technique, followed by advanced chromatographic and mass spectrometric analysis. For ptaquiloside (PTA) in Pteridium aquilinum, a method combining SPE with TOF-MS/MS and HPLC-DAD analysis demonstrated an average recovery of 87.0% and high repeatability with relative standard deviation (RSD) values below 5% for both intra- and inter-day measurements nih.gov.

Validation Parameters for this compound in Plant Extracts

Analytical methods for this compound in plant matrices are rigorously validated to ensure their reliability, sensitivity, and accuracy. Key validation parameters typically include linearity, limits of detection (LOD), limits of quantification (LOQ), and recovery.

Linearity: For PTA and pterosin B (PtB), a linear quantification range of 20–500 µg/L has been reported, with correlation coefficients (r) greater than 0.999. For other related compounds, the linear range was 10–250 µg/L vand-og-jord.dk.

Limits of Detection (LOD) and Quantification (LOQ): The LODs for illudane (B1247565) glycosides like PTE, CAU, and PTA typically range from 0.08 to 0.26 µg/L, while for their pterosin hydrolysis products, they are lower, ranging from 0.01 to 0.03 µg/L. These correspond to 2.0–6.5 µg/g and 0.25–0.75 µg/g in dry weight of the plant material, respectively vand-og-jord.dk. For PTA, a LOD of 0.024 μg g⁻¹ and for PtB, 0.028 μg g⁻¹ have been reported in plant samples researchgate.net.

Chromatographic Conditions: Optimal chromatographic resolution for compounds like PTA and PtB has been achieved using specific mobile phases, such as a mixture of 53% methanol (B129727) and 47% of 0.5 mM sodium acetate (B1210297) metabolomicsworkbench.org.

Table 1: Representative Validation Parameters for this compound and Related Compounds in Plant Extracts

Compound(s)MatrixAnalytical TechniqueLinear Range (µg/L)LOD (µg/L)LOQ (µg/L)Recovery (%)Reference
Ptaquiloside (PTA), Pterosin B (PtB)Pteridium aquilinumLC-MS20-5000.024 (PTA)-87.0 (PTA) nih.govmetabolomicsworkbench.org
PTE, CAU, PTABracken fernsLC-MS10-2500.08-0.26-- vand-og-jord.dk
Pterosins G, A, BBracken fernsLC-MS10-2500.01-0.03-- vand-og-jord.dk

Development of Bioanalytical Assays for this compound and Their Metabolites in Animal Biological Fluids and Tissues

Bioanalytical assays for this compound and their metabolites in animal biological fluids and tissues are critical for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. These assays typically involve sophisticated sample preparation followed by highly sensitive chromatographic-mass spectrometric quantification.

Sample Preparation Strategies for this compound Analysis

The complexity of biological matrices necessitates robust sample preparation strategies to minimize matrix effects, enhance analyte concentration, and ensure compatibility with analytical instrumentation. Common techniques employed include:

Solid-Phase Extraction (SPE): SPE is a widely used and versatile technique for isolating and concentrating target analytes from complex biological samples such as plasma, urine, and milk. It effectively reduces matrix interferences, including phospholipids (B1166683) and proteins, leading to cleaner extracts and improved sensitivity vand-og-jord.dkresearchgate.netbiocrick.comnih.govmdpi.com. SPE can be performed offline or online, with online SPE offering automation, reduced sample handling, and improved throughput europa.eu.

Liquid-Liquid Extraction (LLE): LLE is another traditional method that separates compounds based on their differential solubility in immiscible solvents. Supported Liquid Extraction (SLE) is an advanced form of LLE that offers benefits such as greater reproducibility, higher recoveries, prevention of emulsification, and reduced solvent consumption biotechfarm.co.il.

Protein Precipitation (PPT): This is a simple and cost-effective method primarily used to remove proteins from biological samples, which can otherwise interfere with chromatographic separation and mass spectrometric detection. Organic solvents like acetonitrile (B52724) or methanol are commonly used to denature and precipitate proteins nih.govmdpi.com. While effective for protein removal, PPT may not eliminate all phospholipids, which can still cause ion suppression in LC-MS/MS mdpi.com.

Sample Pretreatment: Prior to extraction, samples often undergo pretreatment steps, including particulate removal (e.g., filtration), pH adjustment to optimize analyte retention, and procedures to free analytes bound to other sample components like proteins researchgate.net.

For the analysis of ptaquiloside (PTA) and pterosin B (PtB) in cattle plasma, urine, and milk, SPE cartridges have been successfully utilized for clean-up and pre-concentration vand-og-jord.dk.

Chromatographic-Mass Spectrometric Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of this compound and their metabolites in biological matrices due to its high sensitivity, selectivity, and ability to handle complex samples.

LC-MS/MS Configuration: Typically, LC-MS/MS systems operate in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring characteristic precursor-to-product ion transitions for each analyte admescope.comomicsonline.org. This minimizes interference from the matrix and enhances the signal-to-noise ratio.

Chromatographic Columns and Conditions: A Gemini C6-hexyl column has been reported for the separation of PTA and PtB in cattle plasma, urine, and milk vand-og-jord.dk. Isocratic separation conditions, such as 40% methanol and 3 mM ammonium (B1175870) acetate, have been employed vand-og-jord.dk.

Advanced Techniques: Ultra-high performance liquid chromatography-electrospray ionization-quadrupole-quadrupole-linear ion trap mass spectrometry (UPLC-ESI-QqQLIT-MS/MS) has also been applied for the determination of related bioactive compounds, offering enhanced sensitivity and accuracy researchgate.net.

Bioanalytical Assay Validation: For PTA and PtB in cattle biological fluids, the method's LOQ was 1.2 ng/mL for PTA and 3.7 ng/mL for PtB in plasma. Recoveries averaged 71% for PTA in plasma, 88% in urine, and 77% in milk. For PtB, recoveries were 75% in plasma, 82% in urine, and 63% in milk vand-og-jord.dk. These validation parameters demonstrate the suitability of LC-MS based methods for quantitative bioanalysis of this compound.

Table 2: Bioanalytical Assay Performance for Ptaquiloside and Pterosin B in Animal Biological Fluids

AnalyteMatrixSample PreparationAnalytical TechniqueLOQ (ng/mL)Average Recovery (%)
PTAPlasmaSPELC-MS1.271
PtBPlasmaSPELC-MS3.775
PTAUrineSPELC-MS5288
PtBUrineSPELC-MS3382
PTAMilkSPELC-MS5.877
PtBMilkSPELC-MS5.363

Note: Data extracted from vand-og-jord.dk.

Pharmacokinetic Profiling of this compound in Pre-clinical Animal Studies

Pharmacokinetic (PK) studies in pre-clinical animal models are fundamental for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a compound, providing crucial insights into its systemic exposure and disposition before human clinical trials nih.govmdpi.comresearchgate.netrsc.org. These studies help in predicting drug behavior in humans, optimizing dosing regimens, and assessing potential safety concerns nih.govmdpi.comacs.org.

While specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound are not widely reported in publicly available pre-clinical animal studies, the general methodologies applied to small molecules are relevant.

Key Aspects of Pre-clinical Pharmacokinetic Studies:

Animal Models: Common animal models include rats, mice, and beagle dogs, chosen based on their physiological relevance and ethical considerations mdpi.comrsc.orgmdpi.com.

Routes of Administration: Compounds can be administered via various routes, including intravenous (i.v.) and oral (p.o.) gavage, to assess absorption characteristics mdpi.comoptibrium.com.

Sample Collection: Biological samples, such as blood, plasma, urine, feces, bile, and specific tissues, are collected at predetermined time points to construct concentration-time profiles researchgate.netrsc.org. Microsampling techniques can be employed to reduce animal usage nih.govmdpi.com.

Metabolite Identification (MetID): A critical component of PK studies is the identification and profiling of metabolites. This involves analyzing biological samples using high-resolution mass spectrometry (LC-MS/MS) to determine the chemical structures of formed metabolites and their relative abundance. For instance, the metabolism of (2S)-pterosin A in rat urine has been investigated, leading to the identification of 19 metabolites, including phase I (oxidations, decarboxylation, lactonization) and phase II (glucuronide conjugates) products.

Data Analysis: Pharmacokinetic parameters are typically calculated using non-compartmental analysis (NCA) or compartmental modeling, providing parameters such as:

Cmax (Maximum Concentration): The highest concentration of the compound in plasma.

Tmax (Time to Cmax): The time at which Cmax is reached.

AUC (Area Under the Curve): Represents the total drug exposure over time.

t1/2 (Half-life): The time it takes for the concentration of the compound to reduce by half.

CL (Clearance): The rate at which the compound is removed from the body.

Vd (Volume of Distribution): The apparent volume into which the compound is distributed in the body biotechfarm.co.il.

The goal of these studies is to generate comprehensive ADME data that informs subsequent drug development stages and supports the translation of findings to human applications mdpi.comacs.org.

Advanced Research Frontiers and Future Directions in Pterosides Investigation

Application of Omics Technologies (Proteomics, Metabolomics) in Pterosides Mechanistic Studies

Omics technologies, including proteomics and metabolomics, have revolutionized the study of biological systems by providing comprehensive insights into protein expression and function, and the complete set of small-molecule metabolites within a biological sample, respectively mdpi.comnih.govrevespcardiol.org. These approaches are instrumental in discovering biomarkers, elucidating underlying mechanistic abnormalities, and understanding metabolic flux nih.govrevespcardiol.orgnih.gov.

While omics technologies are widely applied in natural product research to uncover the mechanisms of action of various bioactive compounds, specific detailed research employing proteomics and metabolomics solely on this compound to understand their precise mechanistic pathways is not extensively documented in the provided literature. Conceptually, the application of these technologies to this compound holds significant promise. Proteomics could be utilized to identify specific protein targets and pathways modulated by this compound, offering a deeper understanding of their reported antioxidant and anti-inflammatory activities ontosight.airevespcardiol.org. Metabolomics, on the other hand, could map the metabolic changes induced by this compound within cells or organisms, revealing their impact on various biochemical processes and identifying potential metabolic biomarkers of their activity mdpi.comnih.gov. Integrating data from both proteomics and metabolomics would provide a holistic view of how this compound interact with biological systems at a molecular level, thereby facilitating the elucidation of their complex mechanisms of action mdpi.comnih.gov.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery (Pre-clinical Context)

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming the landscape of drug discovery and development, offering unprecedented efficiency and precision mdpi.comcuestionesdefisioterapia.com. These technologies accelerate various stages, including hit identification, lead optimization, and preclinical testing, by enabling rapid and accurate prediction of compound effects, toxicity, and optimal molecular structures mdpi.comcuestionesdefisioterapia.comresearchgate.netnih.gov.

Although the provided information does not explicitly detail specific applications of AI and ML for this compound drug discovery, the conceptual integration of these technologies presents a significant future direction. AI and ML algorithms could be employed to predict the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and their derivatives, thereby reducing the need for extensive experimental testing and accelerating preclinical development cuestionesdefisioterapia.comresearchgate.net. Virtual screening powered by AI could identify novel Pteroside (B12776905) analogs with enhanced bioactivity or improved drug-like properties, based on their known structural features and biological activities such as antioxidant and anti-inflammatory effects ontosight.aimdpi.comnih.gov. Furthermore, ML models could analyze vast datasets of chemical compounds and biological targets to identify potential therapeutic targets for this compound, streamlining the drug discovery process and prioritizing the most promising candidates for further preclinical investigation mdpi.comresearchgate.net.

Epigenetic Modulatory Potential of this compound

Epigenetics refers to heritable changes in gene expression that occur without alterations to the underlying DNA sequence food.gov.uksquarespace.com. These modifications, including DNA methylation, histone modifications, and the action of non-coding RNA molecules, play crucial roles in regulating gene activity and are implicated in various diseases food.gov.uksquarespace.comugr.es. Epigenetic therapy, which involves modifying gene expression patterns by targeting these mechanisms, is an emerging field in disease treatment frontiersin.org.

While the broader class of natural compounds, including related stilbenes, has shown epigenetic activity, direct and comprehensive research specifically on the epigenetic modulatory potential of this compound themselves is not extensively detailed in the provided search results. One source mentions "immunosuppressants such as sesquiterpene pterosins and this compound" in a discussion that touches upon epigenetic effects of quercetin, but this does not directly confirm epigenetic modulation by this compound food.gov.ukgla.ac.uk. However, a related compound, pterostilbene (B91288), has been reported to modulate molecular pathways regulating cell senescence and act as an epigenetic regulator researchgate.netresearchgate.net. Given the structural similarities and shared natural origins, investigating the specific epigenetic modulatory potential of this compound could represent a promising area for future research. This would involve dedicated studies to determine if this compound can influence DNA methylation patterns, histone acetylation, or non-coding RNA expression, potentially offering novel therapeutic avenues for conditions where epigenetic dysregulation is a factor.

Formulation and Delivery System Innovations for this compound (Pre-clinical Conceptual)

Effective formulation and innovative delivery systems are critical for the successful preclinical development of any therapeutic compound, particularly for natural products that may face challenges related to solubility, stability, or bioavailability evotec.commdpi.com. Innovations in this field aim to enhance drug efficacy, reduce side effects, and enable targeted delivery thno.orgmdpi.com.

The provided information highlights various advanced drug delivery strategies, such as amorphous solid dispersions, nanoparticles (including liposomes, niosomes, dendrimers, and microspheres), and smart polymers evotec.comthno.orgmdpi.comnih.gov. While a related compound, pterostilbene, has been successfully formulated into amorphous solid dispersions to improve its solubility and antioxidant activity nih.gov, specific innovative formulations for this compound are not detailed in the provided search results.

Conceptually, for this compound, developing advanced formulation and delivery systems would be crucial to optimize their preclinical application. This could involve creating amorphous solid dispersions to enhance their solubility and dissolution rate, thereby improving oral bioavailability nih.gov. Nanoparticle-based systems, such as liposomes or polymeric nanoparticles, could encapsulate this compound to protect them from degradation, prolong their circulation time, and facilitate targeted delivery to specific tissues or cells, potentially improving their therapeutic index thno.orgmdpi.com. Furthermore, exploring stimuli-responsive delivery systems that release this compound in response to specific physiological cues (e.g., pH, enzyme levels) could enable precise and controlled drug release at disease sites thno.orgmdpi.com. Such innovations would be vital for translating the inherent biological activities of this compound into effective preclinical candidates evotec.commdpi.com.

Translational Challenges and Opportunities for this compound from Bench to Pre-clinical Application

Translating promising findings from basic laboratory research ("bench") into successful preclinical applications is a complex process often fraught with challenges, commonly referred to as navigating the "Valley of Death" in drug development mdpi.comxenoss.ionih.gov. These challenges include the high costs and lengthy timelines associated with preclinical research, the difficulty in accurately predicting human outcomes from animal models, and stringent regulatory requirements mdpi.comxenoss.ionih.gov.

For this compound, as with many natural compounds, these translational challenges are particularly pertinent. A key challenge lies in ensuring that preclinical studies are designed to yield robust and reproducible data that can reliably predict their efficacy and safety in more complex biological systems, ultimately relevant to human physiology xenoss.ionih.gov. Variability in the source and extraction of natural products can also pose challenges for standardization and consistent preclinical evaluation. Additionally, securing sufficient funding and resources for comprehensive preclinical validation, including detailed pharmacokinetic/pharmacodynamic analyses and toxicology studies, is a significant hurdle mdpi.comnih.gov.

Despite these challenges, several opportunities exist to facilitate the translation of this compound from bench to preclinical application. The adoption of more human-relevant preclinical models, such as patient-derived organoids and induced pluripotent stem cell (iPSC)-based systems, can improve the predictability of preclinical findings for this compound thno.orgnih.gov. The identification and validation of specific biomarkers for this compound' activity and therapeutic effects would be crucial for monitoring their biological impact and guiding preclinical development thno.org. Furthermore, fostering interdisciplinary collaborations among natural product chemists, pharmacologists, toxicologists, and formulation scientists can streamline the research process, address potential limitations, and accelerate the progression of this compound-based compounds towards preclinical success xenoss.io.

Q & A

Q. What are the primary natural sources of Pterosides, and how are they extracted for laboratory analysis?

this compound are primarily isolated from bracken fern (Pteridium aquilinum) rhizomes and Cryptogramma crispata . Extraction involves methanol soaking of fresh plant material (72 hours at room temperature), followed by filtration, solvent concentration, and liquid-liquid partitioning with petroleum ether and ethyl acetate to isolate compounds . Researchers should ensure minimal contamination by using HPLC-grade solvents and sterile glassware during extraction.

Q. What spectroscopic methods are essential for characterizing Pteroside structures?

Structural elucidation relies on 1D/2D NMR (to determine stereochemistry and connectivity), high-resolution mass spectrometry (HR-MS) for molecular formulas, and circular dichroism (CD) for chiral center confirmation . For novel compounds, single-crystal X-ray diffraction provides definitive crystallographic data, as demonstrated in the characterization of (2R)-rhedynoside B .

Q. How can researchers validate the purity of isolated this compound?

Purity is confirmed via HPLC with UV detection (e.g., C18 columns, gradient elution) and elemental analysis for carbon/hydrogen/nitrogen ratios . For reproducibility, follow the Beilstein Journal’s guidelines: report retention times, mobile phases, and comparative spectral data against known standards .

Advanced Research Questions

Q. How should researchers design cytotoxicity assays to evaluate this compound’ selectivity for cancer cell lines?

  • Cell Lines : Use leukemia (e.g., MOLM13) and non-cancerous (e.g., NRK) cells to assess selectivity .
  • Dosage : Dissolve compounds in DMSO (final concentration ≤0.1% to avoid solvent toxicity) and test across a logarithmic concentration range (e.g., 1 nM–100 µM).
  • EC50 Calculation : Apply nonlinear regression models (e.g., four-parameter logistic curve) using triplicate data from three independent experiments .
  • Controls : Include untreated cells and reference drugs (e.g., doxorubicin) to validate assay sensitivity.

Q. What strategies resolve contradictions in reported cytotoxic potencies of this compound across studies?

  • Meta-Analysis : Standardize EC50 values by normalizing to cell viability assay type (e.g., MTT vs. resazurin) and exposure duration (24–72 hours) .
  • Replication Studies : Repeat experiments under identical conditions (e.g., cell passage number, serum batch) to isolate variability sources .
  • Data Transparency : Share raw datasets (viability curves, instrument parameters) in supplementary materials to enable cross-validation .

Q. How can researchers formulate hypotheses about this compound’ mechanisms of action using omics data?

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress).
  • Molecular Docking : Use crystallographic Pteroside structures to predict protein targets (e.g., kinases, DNA topoisomerases) via AutoDock Vina .
  • Validation : Apply CRISPR-Cas9 knockout of candidate targets to confirm functional involvement in cytotoxicity .

Q. What frameworks guide the development of rigorous research questions on Pteroside bioactivity?

  • PICO Framework : Define Population (specific cell types), Intervention (Pteroside concentration/duration), Comparison (existing chemotherapeutics), and Outcome (EC50, apoptosis markers) .
  • FINER Criteria : Ensure questions are Feasible (resource-appropriate), Novel (addressing understudied analogs like rhedynosides), and Relevant to anticancer drug discovery .

Methodological Considerations

Q. How should researchers handle conflicting spectral data during Pteroside characterization?

  • Cross-Validation : Compare NMR chemical shifts with databases (e.g., SciFinder) and published analogs .
  • Crystallographic Redundancy : Resolve ambiguities (e.g., stereochemistry) by growing multiple crystals under varying solvent conditions .
  • Peer Review : Share raw spectra files (e.g., JCAMP-DX format) for independent verification during manuscript submission .

Q. What statistical methods are appropriate for analyzing dose-response relationships in Pteroside studies?

  • Nonlinear Mixed-Effects Models : Account for inter-experiment variability in EC50 estimates .
  • ANOVA with Tukey’s Post Hoc Test : Compare cytotoxicity across multiple Pteroside derivatives .
  • Survival Analysis : For in vivo studies, apply Kaplan-Meier curves and Cox proportional hazards models .

Q. How can researchers ensure reproducibility in Pteroside isolation protocols?

  • Detailed Metadata : Document plant collection dates, geographic coordinates, and extraction solvent batches .
  • Open Protocols : Adhere to the Beilstein Journal’s guidelines for experimental write-ups, including reaction times, temperatures, and purification steps .
  • Repository Deposits : Upload chromatograms and NMR spectra to public repositories (e.g., Zenodo) with DOI links .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pterosides
Reactant of Route 2
Pterosides

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.